molecular formula C25H25FN6O2 B2517837 2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291847-17-0

2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2517837
CAS No.: 1291847-17-0
M. Wt: 460.513
InChI Key: ZLSWPHNXGXLTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a potent and selective investigational compound primarily utilized in preclinical neurological and psychiatric research. Its core research value lies in its high-affinity antagonism of the phosphodiesterase 10A (PDE10A) enzyme, a target highly expressed in the medium spiny neurons of the striatum and considered pivotal for regulating synaptic signaling and neuronal excitability. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922118/] By inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling cascades involved in dopamine and glutamate neurotransmission. This mechanism positions it as a valuable pharmacological tool for studying the pathophysiology and potential treatment avenues for neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. [https://www.sciencedirect.com/science/article/abs/pii/S0223523423009232] Researchers employ this compound in vitro to characterize PDE10A enzyme kinetics and receptor binding profiles, and in vivo to probe the behavioral and neurochemical consequences of striatal pathway modulation in animal models, providing critical insights into basal ganglia function and the development of novel therapeutic agents.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2/c1-2-18-7-9-19(10-8-18)21-15-23-25(34)31(27-17-32(23)28-21)16-24(33)30-13-11-29(12-14-30)22-6-4-3-5-20(22)26/h3-10,15,17H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSWPHNXGXLTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically begins with the synthesis of pyrazolo[1,5-d][1,2,4]triazine core.

  • Reagents and Catalysts: : Involves reagents such as ethyl-4-aminobenzoate and 2-fluorophenylpiperazine. Catalysts like palladium on carbon or acid catalysts are often employed.

  • Key Steps: : Generally involves nucleophilic substitution reactions, cyclization steps, and condensation reactions. Each step requires precise temperature control, typically in the range of 50-100°C, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

  • Batch Synthesis: : Small-scale production usually in batch reactors with careful monitoring of reaction kinetics.

  • Continuous Flow Processes: : Scaling up involves continuous flow reactors, which offer better control over reaction conditions and yield higher purity products.

  • Purification: : Employs techniques like crystallization, recrystallization, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at specific sites leading to the formation of hydroxyl groups or ketones.

  • Reduction: : Reduction reactions can be achieved using reagents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperazine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

  • Oxidation Products: : Hydroxylated derivatives, ketones.

  • Reduction Products: : Reduced piperazine rings.

  • Substitution Products: : Various substituted piperazine and phenyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Functions as a ligand in catalytic processes.

  • Analytical Chemistry: : Used as a standard in spectroscopic analyses.

Biology

  • Receptor Studies: : Acts as a ligand for various receptor studies, particularly serotonin and dopamine receptors.

Medicine

  • Pharmacology: : Potential therapeutic agent in treating neurological disorders.

  • Drug Development: : Serves as a lead compound in the synthesis of new pharmaceuticals.

Industry

  • Polymer Chemistry: : Integrates into polymer chains to modify properties.

  • Materials Science: : Enhances properties of composite materials.

Mechanism of Action

The compound interacts with specific molecular targets, particularly receptors in the central nervous system. It primarily acts by modulating the activity of serotonin and dopamine receptors, influencing neurotransmitter release and uptake pathways. The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Pharmacological Notes Reference
Target Compound Pyrazolo-triazinone 4-ethylphenyl; 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl Not explicitly stated, but structural analogs suggest CNS or kinase activity.
2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Pyrazolo-triazinone 4-ethylphenyl; 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl Fluorine position (para vs. ortho) may alter receptor selectivity or metabolism.
5-Ethyl-7-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-phenylpyrazolo[4,3-c]pyridin-3-one Pyrazolo-pyridinone 2-phenyl; 4-(2-fluorophenyl)piperazine-carbonyl Demonstrated affinity for serotonin receptors (5-HT1A) in preclinical studies.
Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo-pyrimidinone 4-methoxyphenyl; 2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl Anticonvulsant activity, validated via HPLC for purity and stability.
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Arylpiperazine-linked pyrazole Trifluoromethylphenyl-piperazine; butanone linker Evaluated for kinase inhibition; trifluoromethyl group enhances lipophilicity.

Key Structural and Functional Insights

Core Structure Variations: Pyrazolo-triazinone vs. Pyrazolo-pyrimidinone (Epimidin): The pyrimidinone core may enhance solubility compared to triazinone due to increased polarity .

Substituent Effects: Fluorophenyl Position: The target compound’s 2-fluorophenyl group (vs. 4-fluorophenyl in ) likely reduces steric hindrance, improving binding to narrow hydrophobic pockets (e.g., in kinases or GPCRs).

Pharmacological Implications: CNS Activity: Piperazine-containing compounds (e.g., ) frequently exhibit serotonin/dopamine receptor modulation, suggesting the target compound may share similar mechanisms. Anticonvulsant Potential: Structural similarities to Epimidin (validated via HPLC ) imply possible anticonvulsant applications, though direct evidence is lacking.

Physicochemical Properties :

  • Solubility : The 4-ethylphenyl group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., Epimidin ).
  • Metabolic Stability : Fluorine substitution (2-fluorophenyl) likely slows oxidative metabolism, extending half-life .

Biological Activity

The compound 2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity:

  • Pyrazolo[1,5-d][1,2,4]triazin scaffold : A heterocyclic structure known for various biological activities.
  • Piperazine moiety : Often associated with psychotropic effects and receptor interactions.
  • Fluorophenyl and ethylphenyl substituents : These groups may enhance lipophilicity and receptor binding affinity.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine group suggests potential activity at serotonin (5-HT) receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders.

MechanismDescription
Receptor Binding Interaction with serotonin and dopamine receptors.
Enzyme Inhibition Possible inhibition of key enzymes in neurotransmitter metabolism.
Antioxidant Activity Potential to scavenge free radicals and reduce oxidative stress.

Antitumor Activity

Recent studies have shown that compounds structurally related to pyrazolo[1,5-d][1,2,4]triazines exhibit significant antitumor properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) cells.

In vitro assays revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary tests indicate effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Efficacy : A study published in Frontiers in Pharmacology investigated a series of pyrazolo[1,5-d][1,2,4]triazine derivatives for their anticancer activities. The study highlighted that modifications to the piperazine group significantly affected cytotoxicity against cancer cell lines .
  • Neuropharmacological Effects : Another research effort focused on the interaction of similar compounds with serotonin receptors. The findings indicated that certain derivatives acted as partial agonists at the 5-HT_1A receptor, suggesting potential applications in treating anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring or modifications to the pyrazolo scaffold can lead to significant changes in potency and selectivity.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Fluorine on Phenyl Ring Enhances lipophilicity and receptor binding affinity.
Alkyl Chain Length Longer chains may improve cell membrane penetration but could reduce selectivity.

Q & A

Q. Key Variables :

  • Temperature : Higher temperatures (>100°C) accelerate piperazine coupling but risk side reactions.
  • Solvent Choice : DMF enhances solubility of aromatic intermediates, while THF is preferred for moisture-sensitive steps .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo-triazinone core and piperazine substitution patterns. For example, the ethylphenyl group shows characteristic triplet signals at δ 1.2–1.4 ppm (CH₃) and δ 2.5–2.7 ppm (CH₂) .
  • X-ray Diffraction : Resolves stereoelectronic effects of the fluorophenyl group on the piperazine ring’s conformation. Crystallographic data reveal dihedral angles between the piperazine and fluorophenyl planes (~30–45°) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~510–520 Da) and detects halogen isotopic patterns .

Advanced: How can researchers optimize reaction yields when coupling the fluorophenyl-piperazine moiety to the pyrazolo-triazinone core?

Q. Methodological Recommendations :

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig coupling, which improves piperazine incorporation efficiency by 20–30% compared to traditional Pd(PPh₃)₄ .
  • Solvent Optimization : Replace DMF with NMP to reduce byproduct formation (e.g., N-arylation byproducts decrease from 15% to <5%) .
  • Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to triazinone precursor minimizes unreacted starting material .

Data Contradiction Analysis :
Discrepancies in reported yields (40–75%) may arise from trace moisture in solvents, which deactivates palladium catalysts. Rigorous drying of DMF over molecular sieves and degassing via freeze-pump-thaw cycles are critical .

Advanced: How can spectral data contradictions (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

Q. Troubleshooting Workflow :

Variable Temperature NMR : Assess dynamic effects; splitting in piperazine protons (δ 2.8–3.5 ppm) may indicate restricted rotation at lower temperatures .

COSY/NOESY : Identify through-space couplings between the ethylphenyl group and triazinone ring protons, confirming spatial proximity .

DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to differentiate between possible regioisomers .

Example : A ¹H NMR signal at δ 5.2 ppm (assigned to the oxoethyl group) split into a doublet in DMSO-d₆ due to hydrogen bonding with the solvent. Switching to CDCl₃ collapses the splitting .

Advanced: What computational strategies predict the compound’s biological targets and mechanism of action?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets. The fluorophenyl-piperazine group shows high affinity for serotonin receptors (5-HT₁A, Glide score ≤ −9.0 kcal/mol) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess binding mode persistence .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Fluorine’s electronegativity enhances π-stacking in aromatic pockets .

Validation : Compare predictions with in vitro assays (e.g., radioligand binding for 5-HT₁A). Discrepancies may arise from off-target interactions with σ receptors, requiring SPR or ITC studies for confirmation .

Advanced: How do structural analogs inform SAR studies for this compound?

Q. Comparative Analysis Table :

Compound ModificationBiological Activity ShiftKey Structural InsightSource
Replacement of 2-fluorophenyl with 4-fluorophenyl (piperazine)10× ↓ 5-HT₁A affinityOrtho-F position disrupts receptor hydrophobic pocket stacking
Ethyl → Methyl substitution (phenyl group)2× ↑ metabolic stabilityReduced steric hindrance accelerates CYP3A4 oxidation
Pyrazolo-triazinone → Pyrazolo-pyrimidine coreLoss of kinase inhibitionAltered H-bond donor capacity

Q. SAR Guidelines :

  • Piperazine’s fluorine position and phenyl substituent size are critical for target selectivity.
  • Core heterocycle rigidity modulates membrane permeability .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Process Control Measures :

  • In-line PAT : Use FTIR or Raman spectroscopy for real-time monitoring of piperazine coupling efficiency .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, a central composite design reduces yield variability from ±15% to ±5% .
  • Crystallization Engineering : Control polymorphism by seeding with pre-characterized crystals in antisolvent systems (e.g., water/IPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.